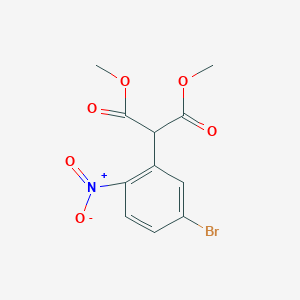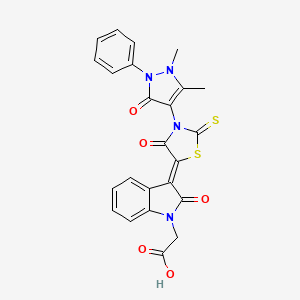
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
化学反应分析
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified with different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
科学研究应用
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Piperidine derivatives, including this compound, have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.
Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases due to its diverse biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine-based compound found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.
Matrine: A piperidine alkaloid with potential anticancer and anti-inflammatory activities.
Berberine: A piperidine derivative with antimicrobial and antidiabetic properties.
属性
IUPAC Name |
2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-6-17(10-15(14)2)20(24)23-9-3-4-18(13-23)25-19-11-16(12-21)7-8-22-19/h5-8,10-11,18H,3-4,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSAKWYMQQPTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)
![2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2516025.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)


![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)



